benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-3(4H)-yl group, in particular, is a bicyclic structure that could have interesting electronic and steric properties .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amine group could participate in acid-base reactions, while the carbamate group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, while the carbamate group could make it susceptible to hydrolysis .Scientific Research Applications
Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems
This compound plays a critical role in the organic synthesis of natural products and biologically active molecules . A novel ternary system of ZnO, ZnCl2, and N, N-diisopropylethylamine (DIEA) has been reported to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines using abundant substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds .
Synthesis of Benzopyran-3-Carboxamide Derivatives
The compound is used in the synthesis of benzopyran-3-carboxamide derivatives . These derivatives have been evaluated for their in vitro antibacterial and antioxidant activity . The binding ability of synthesized compounds with different proteins have been examined by molecular docking studies .
Green Approach for the Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines
The compound is involved in a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . This process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of nmda receptor antagonists , suggesting that this compound may also interact with NMDA receptors.
Mode of Action
It’s known that nmda receptor antagonists work by blocking the activity of the nmda receptors, thereby inhibiting the action of glutamate, a neurotransmitter that excites neurons .
Biochemical Pathways
Given its potential role as an nmda receptor antagonist, it may impact glutamatergic signaling pathways .
Result of Action
If it acts as an nmda receptor antagonist, it could potentially reduce neuronal excitability, which could have therapeutic implications in conditions characterized by excessive glutamate activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-15(10-20-18(25)26-11-13-4-2-1-3-5-13)19-7-8-22-12-21-14-6-9-27-16(14)17(22)24/h1-6,9,12H,7-8,10-11H2,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNGVLDXMSYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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